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Compound of Interest

Compound Name: Afatinib impurity 11

Cat. No.: B8117034 Get Quote

An in-depth guide to the physicochemical properties of a significant Afatinib impurity is detailed

below. Publicly available scientific literature and vendor specifications lack a single, universally

accepted definition for "Afatinib Impurity 11." Different suppliers associate this designation

with distinct chemical structures and CAS numbers. This guide focuses on a critical and well-

documented degradation product of Afatinib: N-(4-((3-chloro-4-fluorophenyl)amino)-7-(((S)-

tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)acrylamide. This compound, formed through the N-

demethylation of the dimethylaminobutenamide side chain, represents a plausible identity for

this impurity and is crucial for understanding Afatinib's stability profile.

Physicochemical Properties
The core physicochemical data for this Afatinib impurity are summarized in the table below.

This information is compiled from various chemical supplier databases and cross-referenced

with analytical studies on Afatinib degradation.
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Property Data

Chemical Name

N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-

tetrahydro-3-furanyl]oxy]-6-

quinazolinyl]acrylamide

Synonyms
Afatinib Acrylamide Impurity, Des-dimethylamino

Afatinib

CAS Number 1402086-20-7

Molecular Formula C₂₁H₁₈ClFN₄O₃

Molecular Weight 428.84 g/mol [1][2]

Appearance Solid, Off-white to light yellow[1]

Solubility
Soluble in DMSO (20 mg/mL with heating; 85

mg/mL)[1][2]

Storage Conditions

Powder: 4°C, sealed, away from moisture and

light. In Solvent (-80°C): stable for 6 months.[1]

[2]

Degradation Pathway
Afatinib is susceptible to degradation under various stress conditions, including hydrolytic,

oxidative, and photolytic stress.[3][4] The formation of the acrylamide impurity from the parent

Afatinib molecule occurs via oxidative N-demethylation of the tertiary amine on the butenamide

side chain.
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Caption: Degradation of Afatinib to its acrylamide impurity.

Experimental Protocols
The identification and characterization of Afatinib impurities are primarily conducted using

chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating Afatinib from its degradation

products. While a specific protocol for "Impurity 11" is not detailed in the available literature, a

general method for separating degradation products has been described.[3][4]

Objective: To separate Afatinib from its process-related and degradation impurities.

Methodology:

Column: Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 µm)[3][4]

Mobile Phase A: 10 mM Ammonium Acetate Buffer (pH 6.7)[3][4]

Mobile Phase B: Acetonitrile or Methanol

Elution: Gradient elution mode[3][4]
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Flow Rate: Typically 1.0 mL/min

Detection: UV at 253 nm[5]

Column Temperature: 30°C[5]

Sample Preparation: The sample (Afatinib raw material or formulation) is dissolved in a

suitable diluent, such as ethanol, to a concentration of approximately 0.5 mg/mL.[5]

Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is used for the

structural elucidation of impurities.

Objective: To determine the molecular weight and fragmentation pattern of the impurity for

structural confirmation.

Methodology:

Technique: Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-

TOF/MS/MS) is commonly used for characterizing unknown degradation products.[3][4]

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Analysis: The mass spectrometer is set to acquire full scan data to determine the parent

ion's mass-to-charge ratio (m/z). Product ion scans (MS/MS) are then performed on the

parent ion to obtain fragmentation data, which helps in elucidating the structure. For the

acrylamide impurity, the expected [M+H]⁺ ion would be at m/z 429.84.

Analytical Workflow
The general workflow for identifying and characterizing an unknown impurity in a drug

substance like Afatinib involves a systematic approach combining separation and structural

elucidation techniques.
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Caption: Workflow for impurity identification and characterization.

Biological Context
Afatinib is an irreversible inhibitor of the ErbB family of receptors, including EGFR, HER2, and

HER4.[6][7] It covalently binds to the kinase domains of these receptors, leading to the

inhibition of downstream signaling pathways involved in cell proliferation and survival.[7] While

the biological activity of this specific acrylamide impurity is not extensively documented in

public literature, any modification to the acrylamide group—the "warhead" responsible for
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covalent binding—could potentially alter its inhibitory activity. Further studies would be required

to assess the impurity's efficacy and safety profile compared to the parent drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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